(8S,9S,13S,14S,17S)-13-ethyl-17-ethynyl-3-methoxy-4,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-ol
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Overview
Description
The compound (8S,9S,13S,14S,17S)-13-ethyl-17-ethynyl-3-methoxy-4,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-ol is a synthetic steroidal compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (8S,9S,13S,14S,17S)-13-ethyl-17-ethynyl-3-methoxy-4,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-ol typically involves multiple steps, starting from simpler steroidal precursors. The key steps include:
Ethynylation: Introduction of the ethynyl group at the 17th position.
Methoxylation: Introduction of the methoxy group at the 3rd position.
Cyclization: Formation of the cyclopenta[a]phenanthrene ring system.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of catalysts and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the ethynyl group, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the double bonds within the cyclopenta[a]phenanthrene ring system.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide or other nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce fully saturated steroids.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a model system to study steroidal synthesis and reactivity. It serves as a precursor for the synthesis of other complex steroidal molecules.
Biology
In biological research, the compound is studied for its potential effects on cellular processes, including hormone receptor interactions and enzyme inhibition.
Medicine
Medically, this compound and its derivatives are investigated for their potential therapeutic applications, such as in hormone replacement therapy and as anti-inflammatory agents.
Industry
In the industrial sector, the compound is used in the development of pharmaceuticals and as an intermediate in the synthesis of other bioactive molecules.
Mechanism of Action
The mechanism of action of (8S,9S,13S,14S,17S)-13-ethyl-17-ethynyl-3-methoxy-4,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-ol involves its interaction with specific molecular targets, such as hormone receptors. The compound can bind to these receptors, modulating their activity and influencing various cellular pathways. This interaction can lead to changes in gene expression, protein synthesis, and cellular metabolism.
Properties
Molecular Formula |
C22H30O2 |
---|---|
Molecular Weight |
326.5 g/mol |
IUPAC Name |
(8S,9S,13S,14S,17S)-13-ethyl-17-ethynyl-3-methoxy-4,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-ol |
InChI |
InChI=1S/C22H30O2/c1-4-21-12-10-18-17-9-7-16(24-3)14-15(17)6-8-19(18)20(21)11-13-22(21,23)5-2/h2,7,18-20,23H,4,6,8-14H2,1,3H3/t18-,19+,20+,21+,22-/m1/s1 |
InChI Key |
CQXCBGIFQZKDED-LLVBAIKDSA-N |
Isomeric SMILES |
CC[C@]12CC[C@H]3[C@@H]([C@@H]1CC[C@@]2(C#C)O)CCC4=C3CC=C(C4)OC |
Canonical SMILES |
CCC12CCC3C(C1CCC2(C#C)O)CCC4=C3CC=C(C4)OC |
Origin of Product |
United States |
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